6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide
Description
Chemical Structure: This compound features a phthalimide (1,3-dioxo-isoindole) group attached to a hexanamide backbone, terminating in a 2-(trifluoromethyl)phenyl substituent. Its molecular formula is C₂₃H₂₂F₃N₂O₃ (calculated from structural analogs in ). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phthalimide moiety is associated with diverse biological activities, including anti-inflammatory and anticonvulsant effects .
For example:
Properties
IUPAC Name |
6-(1,3-dioxoisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c22-21(23,24)16-10-5-6-11-17(16)25-18(27)12-2-1-7-13-26-19(28)14-8-3-4-9-15(14)20(26)29/h3-6,8-11H,1-2,7,12-13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQHWGHYDJODUSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of antimycobacterial agents. This article explores its biological activity, structure-activity relationships (SAR), and relevant pharmacological studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.38 g/mol
- Key Functional Groups : Isoindole dione and trifluoromethyl phenyl moiety.
Antimycobacterial Activity
A significant aspect of this compound's biological profile is its antimycobacterial activity . In vitro studies have demonstrated its effectiveness against the drug-susceptible strain Mycobacterium tuberculosis (Mtb) H37Rv. The minimum inhibitory concentration (MIC) values indicate the potency of the compound in inhibiting bacterial growth.
Table 1: Antimycobacterial Activity of the Compound
| Strain | MIC (mg/L) | Media Conditions |
|---|---|---|
| H37Rv | 0.5 | 7H9 + glycerol + ADC + Tween 80 |
| Erdman | 1 | 7H9 + glycerol + ADC + Tween 80 |
| H37Rv | >16 | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 |
| Erdman | >16 | 7H12 + casitone + palmitic acid + BSA + catalase + Tween 80 |
These results suggest that while the compound exhibits promising activity against certain strains, it may require further optimization to enhance its efficacy against resistant strains.
Cytotoxicity Assessment
In addition to its antimicrobial properties, the cytotoxicity of the compound was evaluated using a mammalian cell line, specifically Chinese Hamster Ovary (CHO) cells. Initial findings indicated that most analogues were non-cytotoxic, with the exception of certain derivatives that demonstrated higher toxicity levels.
Table 2: Cytotoxicity Data
| Compound Type | Cytotoxicity (μM) |
|---|---|
| Parent Compound | >125 |
| Sulfoxide Substituents | 1.4 - 2.89 |
| Sulfone Substituents | >125 |
Structure-Activity Relationship (SAR)
The SAR studies focused on modifications at the 6-position of the isoindole core while maintaining a constant para-trifluoromethyl phenyl group. Variations in substituents led to differing levels of antimicrobial and cytotoxic activities, highlighting the importance of specific functional groups in enhancing biological efficacy.
Pharmacokinetics and In Vivo Studies
In vivo pharmacokinetic studies were conducted to assess absorption and bioavailability. Notably, one derivative exhibited a bioavailability of only 18% , while another demonstrated significantly higher oral bioavailability. This discrepancy emphasizes the necessity for careful consideration during drug design to optimize pharmacokinetic properties.
Table 3: Pharmacokinetic Data
| Compound | Bioavailability (%) | Clearance (mL/min/kg) |
|---|---|---|
| Sulfone | 18 | 1.3 |
| Sulfoxide | Higher | 21.8 |
Comparison with Similar Compounds
Key Observations :
- Chain Length : The hexanamide chain in the target compound may enhance membrane permeability compared to shorter-chain analogs (e.g., butanamide in ) .
- Substituent Effects : The 2-(trifluoromethyl)phenyl group likely improves metabolic stability and target binding affinity compared to benzodioxol () or difluoromethoxyphenyl () groups due to the strong electron-withdrawing nature of CF₃ .
- Functional Groups: Sulfonamide and sulfonate derivatives () exhibit distinct mechanisms (e.g., NO donation vs. enzyme inhibition), highlighting the versatility of phthalimide-based scaffolds .
Pharmacological Activity Comparison
Analgesic and Anti-Inflammatory Effects
- Target Compound: Potential activity inferred from , where phthalimide-nitrate hybrids (e.g., compound 5) stimulate gamma globin synthesis (EC₅₀ = 12 μM) and reduce inflammation via NO release .
- CPPHA (): A phthalimide-containing positive allosteric modulator of metabotropic glutamate receptor 1 (mGlu1), enhancing ERK signaling at 1–10 μM concentrations .
Anticonvulsant Activity
- Phthalimide-GABA Hybrids (): Exhibit ED₅₀ values of 30–100 mg/kg in rodent seizure models, with reduced neurotoxicity compared to phenytoin .
Q & A
Basic: What synthetic routes are recommended for preparing 6-(1,3-dioxo-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]hexanamide, and how is its purity validated?
Methodological Answer:
The compound can be synthesized via amide coupling between 6-(1,3-dioxo-isoindol-2-yl)hexanoic acid and 2-(trifluoromethyl)aniline, using coupling agents like EDCI/HOBt in anhydrous THF or DMF. Post-reaction purification is achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Structural validation employs:
- NMR (¹H/¹³C) to confirm proton environments and carbon骨架.
- HPLC-MS for purity (>95%) and molecular ion verification.
- X-ray crystallography (if single crystals are obtained) to resolve stereoelectronic features, as demonstrated in analogous isoindole derivatives .
Advanced: How can researchers identify biological targets for this compound, given its structural complexity?
Methodological Answer:
Target identification involves:
- Computational docking : Molecular dynamics simulations using software like AutoDock Vina to predict binding affinities with protein databases (e.g., PDB).
- Surface Plasmon Resonance (SPR) : Screening against immobilized protein libraries to detect real-time interactions.
- Pull-down assays : Functionalizing the compound with biotin or fluorescent tags to isolate bound proteins from cell lysates, followed by proteomic analysis (LC-MS/MS) .
Advanced: What experimental strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog synthesis : Systematically modifying substituents (e.g., replacing trifluoromethyl with cyano or varying the hexanamide chain length).
- Bioactivity profiling : Testing analogs in enzyme inhibition assays (e.g., kinase panels) or cell-based viability assays (e.g., MTT in cancer lines).
- Statistical modeling : Using multivariate regression to correlate structural descriptors (e.g., logP, polar surface area) with activity data .
Advanced: How can contradictory data between in vitro potency and in vivo efficacy be resolved?
Methodological Answer:
- Bioavailability studies : Measure plasma/tissue concentrations via LC-MS to assess absorption issues.
- Metabolite identification : Incubate the compound with liver microsomes and profile metabolites using HR-MS.
- Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Integrate in vitro IC₅₀ values with in vivo exposure data to optimize dosing regimens .
Basic: What methods are used to evaluate the compound’s pharmacokinetic (ADME) properties?
Methodological Answer:
- Aqueous solubility : Shake-flask method with HPLC quantification.
- Microsomal stability : Incubate with rat/human liver microsomes; monitor parent compound depletion.
- Caco-2 permeability : Assess intestinal absorption potential via transepithelial electrical resistance (TEER).
- Plasma protein binding : Equilibrium dialysis followed by LC-MS/MS analysis .
Advanced: How can this compound be adapted as a fluorescent probe for ion detection in biological systems?
Methodological Answer:
- Spectroscopic titration : Measure fluorescence quenching/enhancement upon addition of ions (e.g., Ca²⁺, Zn²⁺) in buffered solutions.
- Confocal microscopy : Image intracellular ion fluxes in live cells pre-loaded with the probe.
- Competition assays : Use chelators (e.g., EDTA) to confirm specificity .
Basic: What assays are recommended for preliminary toxicity assessment?
Methodological Answer:
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (48–72 hr exposure).
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay in mammalian cells.
- hERG inhibition : Patch-clamp electrophysiology to assess cardiac risk .
Advanced: How does the compound’s crystal structure inform its mechanism of action?
Methodological Answer:
- X-ray crystallography : Resolve bond angles and non-covalent interactions (e.g., π-π stacking of isoindole with aromatic residues).
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict interaction hotspots.
- Co-crystallization : With target proteins (e.g., kinases) to visualize binding modes .
Advanced: What methodologies assess environmental persistence and ecotoxicity?
Methodological Answer:
- Biodegradation assays : OECD 301F (ready biodegradability) in activated sludge.
- QSAR modeling : Predict bioaccumulation (logKow) and toxicity to aquatic organisms (e.g., ECOSAR).
- LC-MS/MS monitoring : Detect environmental residues in water/soil samples .
Basic: How can researchers optimize reaction yields during scale-up synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions.
- Continuous flow chemistry : Enhance mixing and heat transfer for reproducibility.
- In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
